An In-depth Technical Guide to 4-Allyl-2,6-dimethoxyphenol
An In-depth Technical Guide to 4-Allyl-2,6-dimethoxyphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of 4-Allyl-2,6-dimethoxyphenol, a naturally occurring phenolic compound with significant potential in various scientific and commercial applications. This document consolidates essential data on its chemical and physical characteristics, spectroscopic profile, and safety information. Furthermore, it outlines key experimental protocols and relevant biosynthetic pathways to support further research and development.
Core Properties and Data
4-Allyl-2,6-dimethoxyphenol, also known by synonyms such as Methoxyeugenol and 4-Allylsyringol, is a member of the phenylpropanoid class of organic compounds.[1] It is found in various natural sources, including nutmeg (Myristica fragrans), and exhibits a range of biological activities, including anthelmintic, antimicrobial, and anti-inflammatory properties.[2][3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4-Allyl-2,6-dimethoxyphenol is presented in Table 1. This data is crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₃ | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| IUPAC Name | 2,6-dimethoxy-4-(prop-2-en-1-yl)phenol | [1] |
| CAS Number | 6627-88-9 | |
| Appearance | Clear colorless to yellow liquid | [4][5] |
| Odor | Smoky, meaty, phenolic, sweet, ham, and woody | [4] |
| Boiling Point | 168-169 °C at 11 mmHg | [2][6] |
| Density | 1.092 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.548 | [2] |
| Flash Point | > 110 °C (> 230 °F) | [4][6] |
| Solubility | Insoluble in water; Soluble in fats | [7][8] |
| pKa | 10.31 ± 0.23 (Predicted) | [9] |
Spectroscopic Data
The structural elucidation of 4-Allyl-2,6-dimethoxyphenol is supported by various spectroscopic techniques. The nuclear magnetic resonance (NMR) data is particularly important for its identification and characterization.
¹H NMR (400 MHz, CDCl₃) δ (ppm): 6.41 (s, 2H), 5.90-6.00 (m, 1H), 5.05-5.11 (m, 2H), 3.87 (s, 6H), 3.30-3.33 (d, 2H), 5.38 (br s, 1H, OH).[1]
¹³C NMR (100.40 MHz, CDCl₃) δ (ppm): 147.04, 137.62, 133.10, 131.11, 115.72, 105.25, 56.29, 40.34.[1]
Safety and Hazard Information
4-Allyl-2,6-dimethoxyphenol is considered hazardous and requires careful handling.[6] The Globally Harmonized System (GHS) classifications indicate that it can cause skin and serious eye irritation, and may cause respiratory irritation.[1] It may also cause an allergic skin reaction.[1]
| Hazard Statement | GHS Classification |
| H315: Causes skin irritation | Skin Irrit. 2 |
| H317: May cause an allergic skin reaction | Skin Sens. 1 |
| H319: Causes serious eye irritation | Eye Irrit. 2 |
| H335: May cause respiratory irritation | STOT SE 3 |
Precautionary Statements: P261, P264, P271, P280, P302 + P352, P305 + P351 + P338.[2]
Experimental Protocols
Detailed methodologies are essential for the replication of scientific findings. This section provides an overview of the synthesis of 4-Allyl-2,6-dimethoxyphenol and general protocols for the determination of its physical properties.
Synthesis of 4-Allyl-2,6-dimethoxyphenol
A convenient synthesis of 4-Allyl-2,6-dimethoxyphenol can be achieved from syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) and allyl bromide.[10] The process involves an initial allylation reaction followed by a Claisen rearrangement and decarboxylation.
Materials:
-
4-hydroxy-3,5-dimethoxybenzoic acid
-
Sodium hydroxide
-
Allyl bromide
-
Ethyl acetate
-
10% Hydrochloric acid
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-hydroxy-3,5-dimethoxybenzoic acid in an aqueous solution of sodium hydroxide.
-
Add allyl bromide to the solution and heat the reaction mixture at 70-80°C with stirring for 2 hours.
-
After cooling to room temperature, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield a mixture of the allylated intermediate and 4-Allyl-2,6-dimethoxyphenol.
-
Subject the crude mixture to Claisen rearrangement conditions by heating at approximately 200°C in a nitrogen atmosphere for 2 hours to yield the final product.[10]
-
The product can be purified by distillation under reduced pressure.[10]
Determination of Boiling Point (General Protocol)
The boiling point of a liquid is a key physical constant used for its identification and purity assessment. A common method for its determination is distillation.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle or oil bath
Procedure:
-
Place the liquid sample in the distillation flask along with boiling chips to ensure smooth boiling.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
Begin heating the distillation flask gently.
-
Record the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point of the liquid.
Signaling Pathways and Workflows
Biosynthesis of Phenylpropanoids
4-Allyl-2,6-dimethoxyphenol is a product of the phenylpropanoid pathway, a major route for the biosynthesis of a wide variety of plant secondary metabolites.[4] This pathway starts with the amino acid phenylalanine.
Caption: General phenylpropanoid biosynthesis pathway leading to 4-Allyl-2,6-dimethoxyphenol.
Experimental Workflow: Synthesis and Purification
The synthesis and subsequent purification of 4-Allyl-2,6-dimethoxyphenol follow a logical experimental workflow.
References
- 1. Phenylpropanoids metabolism - Wikipedia [en.wikipedia.org]
- 2. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Allyl-2,6-dimethoxyphenol = 95 , FG 6627-88-9 [sigmaaldrich.com]
- 4. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]
- 8. vernier.com [vernier.com]
- 9. phillysim.org [phillysim.org]
- 10. tandfonline.com [tandfonline.com]








